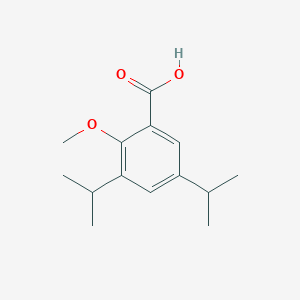
4-amino-2-methylBenzeneacetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-amino-2-methylBenzeneacetic acid methyl ester is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylBenzeneacetic acid methyl ester typically involves the esterification of (4-Amino-2-methyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(4-Amino-2-methyl-phenyl)-acetic acid+MethanolAcid Catalyst(4-Amino-2-methyl-phenyl)-acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-amino-2-methylBenzeneacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4-amino-2-methylBenzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-amino-2-methylBenzeneacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
(4-Amino-2-methyl-phenyl)-acetic acid: The parent acid form of the ester.
(4-Amino-2-methyl-phenyl)-acetic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
(4-Amino-2-methyl-phenyl)-acetic acid propyl ester: An ester with a propyl group.
Uniqueness
4-amino-2-methylBenzeneacetic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the methyl ester group can affect the compound’s solubility, stability, and overall chemical behavior.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
methyl 2-(4-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChIキー |
ILCPOUOTAUBTMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N)CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-fluoroethyl)amino]furan-2(5H)-one](/img/structure/B8547006.png)
![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)hydrazinecarbothioamide](/img/structure/B8547008.png)
![Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanone](/img/structure/B8547010.png)



![4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol](/img/structure/B8547037.png)
![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)
![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)

